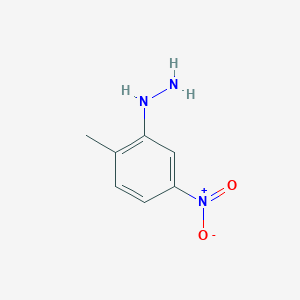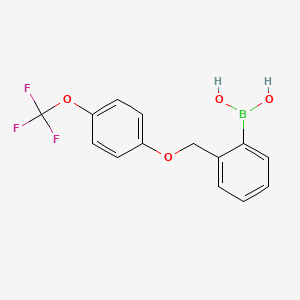
Acide (2-((4-(trifluorométhoxy)phénoxy)méthyl)phényl)boronique
Vue d'ensemble
Description
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid, also known as TFMP-BPA, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki–Miyaura
Ce composé est utilisé dans les réactions de couplage croisé de Suzuki–Miyaura (SM), qui sont essentielles à la formation de liaisons carbone-carbone en synthèse organique . Les conditions réactionnelles sont remarquablement douces et tolérantes à divers groupes fonctionnels, ce qui rend les réactifs organoborés comme ce composé très précieux pour la création d'architectures moléculaires complexes.
Activité antibactérienne
Des études ont montré que les acides phénylboroniques, y compris les dérivés contenant un groupe trifluorométhoxy, présentent des propriétés antibactériennes . Ces composés ont été évalués contre des bactéries telles qu'Escherichia coli et Bacillus cereus, indiquant un potentiel de développement en agents antibactériens.
Synthèse de dérivés aryles ou hétéroaryles
Le composé sert de réactif dans la synthèse de dérivés aryles ou hétéroaryles 2-trifluorométhyles . Ces dérivés sont importants dans divers domaines, notamment la pharmacie et la science des matériaux, en raison de leurs propriétés chimiques uniques.
Recherche sur le cancer
En recherche sur le cancer, cet acide phénylboronique est impliqué dans la synthèse d'inhibiteurs de la lactate déshydrogénase . Ces inhibiteurs sont étudiés pour leur potentiel à entraver la prolifération des cellules cancéreuses, offrant une voie vers de nouvelles thérapies contre le cancer.
Médicaments antituberculeux
Le composé est également un réactif dans la création d'analogues de PA-824, qui sont explorés comme médicaments antituberculeux . La tuberculose reste un problème majeur de santé publique mondial, et le développement de nouveaux traitements est crucial.
Modulation de l'activité protéique
Une autre application est la synthèse de molécules qui agissent comme des modulateurs de la protéine du neurone moteur de survie . Cette protéine est essentielle à la survie des neurones moteurs, et sa modulation peut avoir des implications dans le traitement de l'amyotrophie spinale et des affections associées.
Inhibiteurs pour PAI-1
Il est utilisé dans la préparation de dérivés d'acide nitro-phénoxybenzoïque qui fonctionnent comme des inhibiteurs de l'inhibiteur de l'activateur du plasminogène-1 (PAI-1) . Le PAI-1 joue un rôle dans divers processus biologiques, y compris la fibrinolyse et la migration cellulaire, ce qui rend ces inhibiteurs pertinents en recherche cardiovasculaire et contre le cancer.
Mécanismes de réaction organique
Enfin, le composé est important dans l'étude des mécanismes de réaction organique. Sa réactivité et ses interactions avec d'autres produits chimiques fournissent des informations sur les réactions organiques complexes, ce qui est fondamental pour faire progresser la chimie synthétique .
Mécanisme D'action
Target of Action
The primary target of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a nucleophilic organic group to palladium, forming a new Pd–C bond . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting compounds can participate in a variety of biochemical processes, contributing to the synthesis of biologically active molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it facilitates is known for its tolerance to a variety of functional groups and its ability to proceed under mild conditions . This suggests that the compound may be stable and effective in a wide range of chemical environments.
Propriétés
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-12-7-5-11(6-8-12)21-9-10-3-1-2-4-13(10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYLZIEJWOSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584617 | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-07-3 | |
| Record name | B-[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



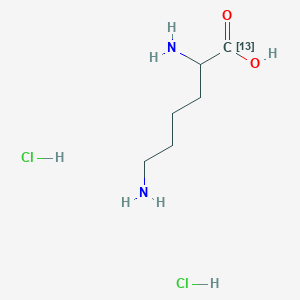
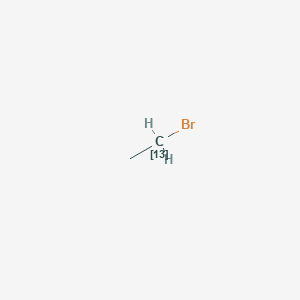
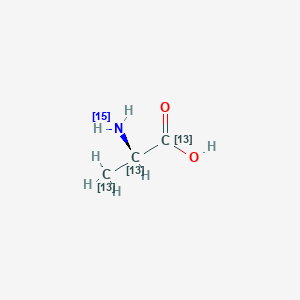



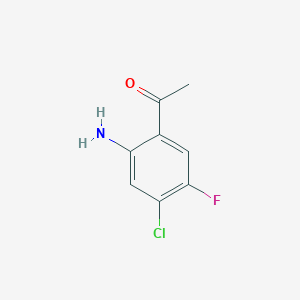
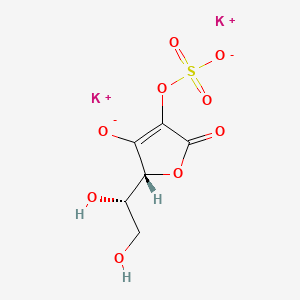
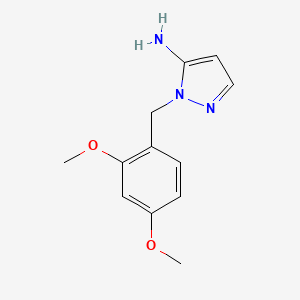

![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)

